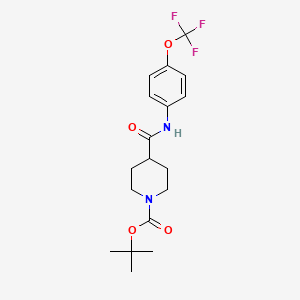

HSL-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H23F3N2O4 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

tert-butyl 4-[[4-(trifluoromethoxy)phenyl]carbamoyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(25)23-10-8-12(9-11-23)15(24)22-13-4-6-14(7-5-13)26-18(19,20)21/h4-7,12H,8-11H2,1-3H3,(H,22,24) |

InChI Key |

ZTLVMWZEMYRCHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of Action of HSL-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSL-IN-5 is a potent inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides. With a half-maximal inhibitory concentration (IC50) of 0.25 μM, this compound serves as a critical tool for research in metabolic diseases, particularly diabetes. This document provides a comprehensive overview of the mechanism of action of this compound, including its impact on relevant signaling pathways, detailed experimental protocols for its characterization, and a summary of its quantitative data.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-Sensitive Lipase is a multifunctional enzyme that plays a central role in lipid metabolism. It is responsible for the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol, which can then be used for energy production. HSL also possesses cholesterol esterase activity, which is crucial for steroidogenesis in adrenal and gonadal tissues. The activity of HSL is tightly regulated by hormones. Catecholamines, through the activation of the β-adrenergic receptor/cAMP/PKA signaling cascade, lead to the phosphorylation and activation of HSL. Conversely, insulin promotes the dephosphorylation and inactivation of HSL, thereby inhibiting lipolysis. Given its central role in lipid homeostasis, HSL is a significant therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

This compound: A Potent Inhibitor of HSL

This compound has been identified as a potent inhibitor of HSL. Its primary mechanism of action is the direct inhibition of the enzymatic activity of HSL, which in turn blocks the breakdown of triglycerides and the release of free fatty acids.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (HSL) | 0.25 μM | [1][2] |

Further quantitative data regarding selectivity and binding kinetics have not been publicly disclosed.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the lipolytic pathway downstream of hormonal stimulation. By inhibiting HSL, this compound effectively uncouples the downstream effects of HSL activation from upstream signaling events.

Inhibition of Adrenergic-Stimulated Lipolysis

In response to catecholamines, activated Protein Kinase A (PKA) phosphorylates and activates HSL. This compound directly blocks the catalytic function of activated HSL, preventing the hydrolysis of triglycerides and the subsequent release of free fatty acids and glycerol.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HSL inhibitors like this compound. While the specific protocols for this compound are not publicly available, these represent standard and widely accepted methods in the field.

HSL Inhibition Assay (IC50 Determination)

This biochemical assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of HSL by 50%.

Materials:

-

Recombinant human HSL

-

This compound or other test compounds

-

A fluorescent or radiolabeled triglyceride substrate (e.g., 1,3-dioleoyl-2-[1-14C]oleoyl-glycerol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, and 0.1% BSA)

-

Scintillation cocktail and scintillation counter (for radiolabeled assay) or a fluorescence plate reader.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

-

In a microplate, add a fixed concentration of recombinant HSL to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the triglyceride substrate to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the product formation. For a radiolabeled substrate, this involves separating the radiolabeled free fatty acids from the unreacted substrate and quantifying the radioactivity using a scintillation counter. For a fluorescent substrate, measure the fluorescence intensity.

-

Plot the percentage of HSL inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Lipolysis Assay

This cell-based assay measures the effect of an inhibitor on lipolysis in a cellular context, typically using adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

-

This compound or other test compounds

-

Cell culture medium

-

A lipolytic stimulus (e.g., isoproterenol, a β-adrenergic agonist)

-

Glycerol and/or Free Fatty Acid quantification kit

Procedure:

-

Culture and differentiate pre-adipocytes into mature adipocytes in a multi-well plate.

-

Wash the cells and incubate them in a serum-free medium containing the desired concentrations of this compound for a pre-determined time (e.g., 1-2 hours).

-

Stimulate lipolysis by adding a lipolytic agent (e.g., isoproterenol) to the medium and incubate for a further period (e.g., 1-3 hours).

-

Collect the culture medium from each well.

-

Measure the concentration of glycerol and/or free fatty acids in the collected medium using a commercially available kit.

-

Normalize the glycerol/FFA release to the total protein content or cell number in each well.

-

Plot the amount of glycerol/FFA released against the concentration of this compound to determine the dose-dependent inhibitory effect.

Conclusion

This compound is a valuable research tool for investigating the role of HSL in metabolic regulation. Its potent and specific inhibition of HSL allows for the detailed study of the consequences of blocking lipolysis in various experimental models. The provided methodologies serve as a foundation for the characterization of this compound and other novel HSL inhibitors, which hold promise for the development of new therapeutic strategies for metabolic diseases. Further research is warranted to fully elucidate the selectivity profile, binding kinetics, and in vivo efficacy of this compound.

References

The Role of HSL-IN-5 in Lipolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides. Its inhibition is a significant area of interest for metabolic disease research, including diabetes. HSL-IN-5 has been identified as a potent inhibitor of HSL. This technical guide provides an in-depth overview of the role of HSL in lipolysis and the expected impact of its inhibition by this compound. Due to the limited availability of specific experimental data on this compound in the public domain, this document outlines generalized experimental protocols and signaling pathways based on established research on HSL and its inhibitors.

Introduction to Hormone-Sensitive Lipase (HSL) and Lipolysis

Lipolysis is the metabolic process through which triglycerides (TGs) stored in adipocytes are hydrolyzed into glycerol and free fatty acids (FFAs). These products are then released into the bloodstream to be used as an energy source by other tissues. This process is tightly regulated by hormones, with catecholamines stimulating and insulin inhibiting lipolysis.

Several key enzymes are involved in the lipolytic cascade. Adipose triglyceride lipase (ATGL) initiates the process by hydrolyzing TGs to diacylglycerols (DGs). Hormone-sensitive lipase (HSL) then primarily hydrolyzes DGs to monoacylglycerols (MGs), and also has activity against TGs and cholesteryl esters. Finally, monoglyceride lipase (MGL) hydrolyzes MGs to glycerol and a final FFA. The activation of HSL is a critical regulatory point in this pathway, primarily controlled by reversible phosphorylation by Protein Kinase A (PKA).

This compound: A Potent Inhibitor of HSL

This compound is a chemical compound identified as a potent inhibitor of HSL. While detailed studies specifically characterizing the multifaceted effects of this compound on cellular metabolism are not widely available, its fundamental biochemical activity has been determined.

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Target | Hormone-Sensitive Lipase (HSL) | [1] |

| IC50 | 0.25 μM | [1] |

| Primary Research Area | Diabetes | [1] |

Mechanism of Action and Signaling Pathways

The activity of HSL is principally regulated by the PKA signaling pathway, which is activated by hormones such as epinephrine.

Signaling Pathway of Lipolysis and HSL Inhibition

As an inhibitor, this compound is expected to bind to HSL, preventing its enzymatic activity. This would lead to an accumulation of diacylglycerols and a subsequent reduction in the release of glycerol and free fatty acids from the adipocyte.

Experimental Protocols for Assessing this compound Activity

While specific protocols for this compound are not available, the following represents a generalized workflow for evaluating the efficacy of an HSL inhibitor in a cellular context.

Experimental Workflow for HSL Inhibitor Testing

Cell Culture and Differentiation

-

Cell Line: Murine 3T3-L1 preadipocytes are a commonly used and appropriate model.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: Upon reaching confluence, induce differentiation by treating the cells with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours, followed by culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes with large lipid droplets are formed.

Lipolysis Assay

-

Pre-incubation with Inhibitor: Wash the differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 3% bovine serum albumin (BSA). Pre-incubate the cells with varying concentrations of this compound (e.g., from 0.01 µM to 10 µM) or vehicle control (e.g., DMSO) in KRBB for 1 hour at 37°C.

-

Stimulation of Lipolysis: To induce lipolysis, add a stimulating agent such as the β-adrenergic agonist isoproterenol (typically 10 µM) to the media.

-

Incubation: Incubate the cells for a defined period, typically 1-2 hours, at 37°C.

-

Sample Collection: At the end of the incubation period, collect the media for the quantification of glycerol and FFA release.

Quantification of Lipolysis Products

-

Glycerol Assay: The concentration of glycerol in the collected media can be determined using a commercially available glycerol assay kit. These assays are typically colorimetric or fluorometric and are based on the enzymatic conversion of glycerol to a detectable product.

-

Free Fatty Acid (FFA) Assay: The concentration of FFAs in the media can be measured using a commercial FFA quantification kit. These kits often involve the enzymatic conversion of FFAs into an acyl-CoA, which then participates in a reaction that produces a colored or fluorescent product.

Data Analysis

The amount of glycerol and FFA released is typically normalized to the total protein content or cell number in each well. The inhibitory effect of this compound is calculated as the percentage reduction in stimulated glycerol/FFA release compared to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent inhibitor of HSL, a critical enzyme in the lipolytic pathway. While specific studies detailing its cellular effects are limited, its known inhibitory activity suggests it is a valuable tool for research into metabolic diseases. The experimental protocols outlined in this guide provide a robust framework for investigating the impact of this compound on lipolysis in a cellular context. Further research is warranted to fully elucidate the specific mechanism of action, off-target effects, and therapeutic potential of this compound.

References

The Role of HSL-IN-5 in Adipocyte Metabolism: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the anticipated effects of HSL-IN-5 on adipocyte metabolism. This compound is a potent and specific inhibitor of Hormone-Sensitive Lipase (HSL) with an IC50 of 0.25 μM, making it a valuable tool for diabetes research.[1] However, as of the writing of this document, there is a notable absence of peer-reviewed publications detailing the specific quantitative effects and experimental usage of this compound. Therefore, the data, experimental protocols, and pathway descriptions presented herein are based on the established roles of HSL in adipocytes and findings from studies involving other HSL inhibitors or genetic knockout models. The provided experimental protocols are representative and should be optimized for specific laboratory conditions.

Introduction to Hormone-Sensitive Lipase (HSL) and its Inhibition

Hormone-Sensitive Lipase is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides in adipose tissue.[2] This process, known as lipolysis, is tightly regulated by hormonal signals. Catecholamines, through the activation of β-adrenergic receptors and subsequent increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), stimulate HSL activity.[2] Conversely, insulin potently inhibits HSL, promoting energy storage.

The dysregulation of HSL activity is implicated in metabolic disorders such as obesity and type 2 diabetes. Excessive lipolysis can lead to elevated circulating free fatty acids, which contribute to insulin resistance in peripheral tissues.[2] Therefore, inhibitors of HSL, such as this compound, are valuable research tools and potential therapeutic agents for modulating adipocyte metabolism and improving insulin sensitivity.

Anticipated Effects of this compound on Adipocyte Metabolism

Based on the known functions of HSL, the application of this compound to adipocytes is expected to elicit a range of metabolic changes. These effects are summarized below and detailed in the subsequent sections.

Table 1: Anticipated Quantitative Effects of this compound on Adipocyte Metabolism

| Metabolic Parameter | Expected Effect of this compound | Rationale |

| Lipolysis | ||

| Basal Glycerol Release | ↓ | Inhibition of basal HSL activity. |

| Stimulated Glycerol Release | ↓↓↓ | Potent inhibition of hormonally-stimulated HSL. |

| Free Fatty Acid (FFA) Release | ↓↓↓ | Consequence of reduced triglyceride hydrolysis. |

| Glucose Metabolism | ||

| Basal Glucose Uptake | ↔ or ↑ | Reduced FFA may alleviate insulin resistance. |

| Insulin-Stimulated Glucose Uptake | ↑ | Improved insulin sensitivity due to lower intracellular lipid metabolites. |

| Gene Expression | ||

| Lipogenic Genes (e.g., FASN, ACC) | ↑ | Cellular response to reduced fatty acid availability. |

| Adipogenic Genes (e.g., PPARγ) | ↔ or ↓ | HSL has been implicated in maintaining adipocyte differentiation. |

| Inflammatory Genes (e.g., TNFα, IL-6) | ↓ | Reduced lipotoxicity and FFA-induced inflammation. |

Signaling Pathways Modulated by this compound

The primary mechanism of action for this compound is the direct inhibition of HSL's enzymatic activity. This intervention has significant downstream effects on key signaling pathways within the adipocyte.

Inhibition of the Lipolytic Pathway

This compound directly targets HSL, preventing the hydrolysis of diacylglycerol (DAG) to monoacylglycerol (MAG), a critical step in the breakdown of triglycerides. This leads to a reduction in the release of free fatty acids and glycerol from the adipocyte.

Enhancement of Insulin Signaling

By reducing the intracellular pool of lipid metabolites, such as diacylglycerol and fatty acyl-CoAs, which are known to activate protein kinase C isoforms that antagonize insulin signaling, this compound is expected to improve insulin sensitivity. This would lead to enhanced phosphorylation of key insulin signaling proteins like Akt and subsequent translocation of GLUT4 to the plasma membrane, resulting in increased glucose uptake.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the impact of this compound on adipocyte metabolism.

Lipolysis Assay

This protocol describes the measurement of glycerol release from adipocytes as an indicator of lipolysis.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1) in 96-well plates

-

Krebs-Ringer Bicarbonate buffer (KRB) supplemented with 2% BSA

-

This compound stock solution (in DMSO)

-

Isoproterenol (or other lipolytic agonist)

-

Glycerol assay kit

-

Plate reader

Procedure:

-

Differentiate preadipocytes to mature adipocytes in a 96-well plate.

-

On the day of the assay, gently wash the cells twice with warm KRB.

-

Add 100 µL of KRB containing 2% BSA to each well.

-

Add this compound to the desired final concentrations. Include a vehicle control (DMSO). Pre-incubate for 30-60 minutes at 37°C.

-

To stimulate lipolysis, add isoproterenol to a final concentration of 1 µM. For basal lipolysis, add vehicle.

-

Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.

-

Carefully collect the supernatant from each well.

-

Measure the glycerol concentration in the collected supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.

-

After collecting the supernatant, lyse the cells in the plate and determine the total protein concentration for normalization of the glycerol release data.

Glucose Uptake Assay

This protocol measures the uptake of radiolabeled 2-deoxy-D-glucose to assess glucose transport in adipocytes.

Materials:

-

Differentiated adipocytes in 12-well plates

-

Serum-free DMEM

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound stock solution

-

Insulin

-

[3H]-2-deoxy-D-glucose

-

Ice-cold PBS

-

0.1 M NaOH

-

Scintillation counter and vials

Procedure:

-

Differentiate preadipocytes to mature adipocytes in 12-well plates.

-

Serum starve the cells in serum-free DMEM for 2-4 hours.

-

Wash the cells twice with KRH buffer.

-

Incubate the cells with KRH buffer containing this compound at the desired concentrations or vehicle for 30-60 minutes at 37°C.

-

Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. Include a basal (no insulin) control.

-

Initiate glucose uptake by adding [3H]-2-deoxy-D-glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells in 500 µL of 0.1 M NaOH.

-

Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

-

Use a portion of the cell lysate to determine the total protein concentration for data normalization.

Western Blot for HSL Phosphorylation

This protocol details the detection of phosphorylated HSL (p-HSL) by Western blotting to assess the activation state of the enzyme.

Materials:

-

Differentiated adipocytes

-

This compound and isoproterenol

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-HSL, anti-total HSL)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Imaging system

Procedure:

-

Treat differentiated adipocytes with this compound and/or isoproterenol for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated HSL overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an appropriate imaging system.

-

To ensure equal loading, the membrane can be stripped and reprobed with an antibody against total HSL.

Conclusion

This compound represents a specific and potent tool for the investigation of adipocyte metabolism. By directly inhibiting HSL, it is anticipated to reduce lipolysis, thereby decreasing the release of free fatty acids and glycerol. This reduction in intracellular lipid metabolites is expected to enhance insulin sensitivity and promote glucose uptake. Further research is required to elucidate the precise quantitative effects of this compound and to validate its therapeutic potential in the context of metabolic diseases. The experimental protocols provided in this guide offer a framework for researchers to begin to characterize the detailed impact of this promising compound on adipocyte biology.

References

Investigating the Cellular Targets of Hormone-Sensitive Lipase (HSL) Inhibitors: A Technical Guide

An in-depth analysis of the scientific literature reveals no specific molecule designated as "HSL-IN-5." The following technical guide has been constructed based on the established principles of Hormone-Sensitive Lipase (HSL) inhibition, drawing upon data from well-characterized HSL inhibitors to provide a representative overview for researchers, scientists, and drug development professionals.

Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a pivotal role in the mobilization of fatty acids from stored triacylglycerols in adipose tissue.[1][2][3] This process, known as lipolysis, is critical for providing energy to other tissues, particularly during periods of fasting or increased energy demand.[2] HSL is subject to tight hormonal regulation, being activated by catecholamines via the cAMP-dependent protein kinase A (PKA) pathway and inhibited by insulin.[4] Dysregulation of HSL activity and excessive release of free fatty acids (FFAs) are associated with metabolic disorders such as obesity, insulin resistance, and type 2 diabetes.[2][4] Consequently, the inhibition of HSL has emerged as a promising therapeutic strategy for these conditions.[4][5] This guide explores the cellular targets and mechanisms of action of HSL inhibitors, providing detailed experimental protocols and data presentation.

Mechanism of Action of HSL Inhibitors

HSL inhibitors primarily act by binding to the active site of the HSL enzyme, thereby preventing the hydrolysis of its substrates, which are mainly diacylglycerols.[1][2][6] This inhibition leads to a reduction in the release of FFAs and glycerol from adipocytes.[5] By lowering circulating FFA levels, HSL inhibitors can improve insulin sensitivity and glucose metabolism.[2][5] Some inhibitors, like NNC0076-0079, are classified as substrate inhibitors that interfere with the active site in a non-covalent manner.[6] Other compounds, such as boronic acid derivatives, have also been identified as potent HSL inhibitors.[1][4]

Quantitative Data on HSL Inhibitors

The potency of HSL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a known HSL inhibitor.

| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |

| Boronated Compound 1 | HSL | In vitro activity | 7 | Rat | [4] |

Signaling Pathways

The regulation of HSL activity is a complex process involving multiple signaling pathways. The diagram below illustrates the primary activation and inhibition pathways.

Caption: Regulation of Hormone-Sensitive Lipase (HSL) activity by PKA and AMPK signaling pathways.

Experimental Protocols

1. In Vitro HSL Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against HSL.

-

Enzyme Source: Purified recombinant HSL or lysate from adipocytes.

-

Substrate: A fluorescently labeled triglyceride analogue emulsified in a suitable buffer.

-

Procedure:

-

Pre-incubate the HSL enzyme with varying concentrations of the test inhibitor (e.g., this compound) for 30-70 minutes at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.[6]

-

Initiate the reaction by adding the emulsified fluorescent substrate.

-

Incubate the reaction mixture for a specified time (e.g., 2 hours) at 37°C.[6]

-

Stop the reaction and measure the fluorescence intensity. The hydrolysis of the substrate by HSL releases the fluorescent group, leading to an increase in fluorescence.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. In Vivo Antilipolytic Effect Assessment in Rats

This protocol outlines a method to evaluate the in vivo efficacy of an HSL inhibitor in an animal model.

-

Animal Model: Wistar rats, fasted overnight to stimulate lipolysis.

-

Compound Administration: The HSL inhibitor is formulated in a suitable vehicle (e.g., 0.4% Tween 80 and 0.2% carboxymethylcellulose in water) and administered orally (p.o.) at a specific dose (e.g., 3 mg/kg).[4][6] A vehicle control group should be included.

-

Procedure:

-

Administer the test compound or vehicle to the fasted rats.

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 6 hours).

-

Separate plasma from the blood samples.

-

Measure the plasma concentrations of free fatty acids (FFAs) and glycerol using commercially available kits.

-

A reduction in plasma glycerol levels is a key indicator of HSL inhibition.[5][6]

-

Analyze the data to determine the extent and duration of the antilipolytic effect of the inhibitor.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of HSL inhibitors.

Caption: A generalized workflow for the discovery and development of HSL inhibitors.

The inhibition of Hormone-Sensitive Lipase represents a validated therapeutic approach for managing metabolic diseases characterized by elevated free fatty acid levels and insulin resistance. While no specific information is available for a compound named "this compound," the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel HSL inhibitor. Through a combination of in vitro enzymatic assays, in vivo animal models, and a thorough understanding of the underlying signaling pathways, researchers can effectively characterize the cellular targets and therapeutic potential of this important class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novonordisk.com [novonordisk.com]

The Impact of HSL-IN-5 on Free Fatty Acid Release: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "HSL-IN-5" is not publicly available in the reviewed scientific literature. This guide therefore utilizes data and methodologies from published research on other potent and selective hormone-sensitive lipase (HSL) inhibitors to provide a representative technical overview of how such a compound would be characterized. The data and protocols presented herein are illustrative and based on known HSL inhibitors.

Introduction: The Role of Hormone-Sensitive Lipase in Lipid Metabolism

Hormone-sensitive lipase (HSL) is a key intracellular enzyme primarily located in adipose tissue that plays a critical role in the mobilization of stored fats.[1][2] It catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol into circulation.[3] The activity of HSL is tightly regulated by hormones; catecholamines (e.g., adrenaline) stimulate HSL activity through the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, while insulin inhibits its activity.[3] Dysregulation of HSL and the subsequent elevation of plasma FFAs are associated with metabolic disorders such as insulin resistance and type 2 diabetes.[3] Therefore, inhibition of HSL presents a promising therapeutic strategy for managing these conditions by reducing the release of FFAs from adipose tissue.[3]

This compound: A Putative Selective Inhibitor of HSL

While specific data for "this compound" is unavailable, this document will proceed by detailing the expected biological impact and characterization of a potent and selective HSL inhibitor. For the purpose of this guide, we will use illustrative data based on known HSL inhibitors to demonstrate the type of information required for a comprehensive technical whitepaper. The primary mechanism of action for such an inhibitor is to bind to the active site of HSL, preventing the hydrolysis of its lipid substrates and thereby reducing FFA release.[1][2]

Quantitative Impact of HSL Inhibition on Free Fatty Acid Release

The efficacy of an HSL inhibitor is quantified by its ability to reduce the release of FFAs from adipocytes. This is typically assessed through in vitro and in vivo studies.

In Vitro Inhibition of Lipolysis

The inhibitory potential of a compound like this compound is determined by measuring its effect on stimulated lipolysis in primary adipocytes or relevant cell lines.

Table 1: Illustrative In Vitro Efficacy of an HSL Inhibitor

| Parameter | Cell Type | Stimulant | IC50 (nM) | Maximum Inhibition (%) |

| FFA Release | Rat Adipocytes | Isoprenaline (10 nM) | 50 | 95 |

| Glycerol Release | Human Adipocytes | Forskolin (1 µM) | 65 | 92 |

| HSL Enzyme Activity | Purified Human HSL | Diacylglycerol substrate | 25 | 98 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Effects on Plasma Free Fatty Acids

Animal models are used to evaluate the in vivo efficacy of HSL inhibitors. Key parameters include the reduction of plasma FFA and glycerol levels following administration of the compound.

Table 2: Illustrative In Vivo Efficacy of an HSL Inhibitor in a Rodent Model

| Animal Model | Dose (mg/kg, p.o.) | Time Point (hours) | Plasma FFA Reduction (%) | Plasma Glycerol Reduction (%) |

| Wistar Rat | 10 | 2 | 60 | 55 |

| Wistar Rat | 30 | 2 | 85 | 80 |

| db/db Mouse | 10 | 4 | 50 | 45 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are representative protocols for key experiments.

In Vitro Lipolysis Assay in Primary Adipocytes

Objective: To determine the dose-dependent inhibition of stimulated FFA and glycerol release from adipocytes by an HSL inhibitor.

Methodology:

-

Adipocyte Isolation: Isolate primary adipocytes from the epididymal fat pads of Wistar rats via collagenase digestion.

-

Cell Culture: Incubate isolated adipocytes in Krebs-Ringer bicarbonate buffer containing 2% bovine serum albumin (BSA).

-

Inhibitor Treatment: Pre-incubate adipocytes with varying concentrations of the HSL inhibitor (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulation: Induce lipolysis by adding a stimulating agent such as isoprenaline (a β-adrenergic agonist) to a final concentration of 10 nM.

-

Incubation: Incubate the cells for 2 hours at 37°C in a shaking water bath.

-

Sample Collection: Separate the infranatant (aqueous layer) from the floating adipocytes by centrifugation through silicone oil.

-

Quantification: Measure the concentration of FFAs and glycerol in the infranatant using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: Calculate the percentage inhibition of FFA and glycerol release for each inhibitor concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

HSL Enzymatic Assay

Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of purified HSL.

Methodology:

-

Enzyme Source: Use purified recombinant human HSL.

-

Substrate Preparation: Prepare a substrate emulsion of a fluorescently labeled diacylglycerol analog in a suitable buffer.

-

Inhibitor Incubation: Pre-incubate the purified HSL enzyme with varying concentrations of the HSL inhibitor or vehicle for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate emulsion.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution.

-

Detection: Measure the fluorescence of the released product using a microplate reader.

-

Data Analysis: Calculate the percentage inhibition of HSL activity and determine the IC50 value.

In Vivo Antilipolytic Assay in Rodents

Objective: To assess the effect of an orally administered HSL inhibitor on plasma FFA and glycerol levels in an animal model.

Methodology:

-

Animal Model: Use male Wistar rats, fasted overnight.

-

Compound Administration: Administer the HSL inhibitor formulated in a suitable vehicle (e.g., 0.5% methylcellulose) or vehicle alone via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4, and 6 hours) post-dosing into EDTA-coated tubes.

-

Plasma Separation: Separate plasma by centrifugation.

-

Biochemical Analysis: Measure plasma FFA and glycerol concentrations using enzymatic colorimetric assays.

-

Data Analysis: Calculate the percentage reduction in plasma FFA and glycerol levels at each time point compared to the vehicle-treated group.

Signaling Pathways and Visualizations

Understanding the cellular signaling pathways that regulate HSL activity is essential for contextualizing the mechanism of action of an inhibitor.

Hormonal Regulation of HSL Activity

Hormones like catecholamines and insulin have opposing effects on HSL activity. Catecholamines bind to β-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA. PKA then phosphorylates and activates HSL. Conversely, insulin activates phosphodiesterase 3B (PDE3B), which degrades cAMP, thereby inhibiting PKA and HSL activity.

Caption: Hormonal regulation of HSL and point of intervention for this compound.

Experimental Workflow for In Vitro Lipolysis Assay

The following diagram illustrates the key steps in the in vitro lipolysis assay used to characterize HSL inhibitors.

Caption: Workflow for determining the in vitro efficacy of this compound.

Conclusion

Inhibition of hormone-sensitive lipase is a validated therapeutic approach for reducing the release of free fatty acids from adipose tissue, which is a key factor in the pathophysiology of metabolic diseases. A selective and potent HSL inhibitor, hypothetically designated this compound, would be expected to demonstrate robust dose-dependent inhibition of lipolysis both in vitro and in vivo. The comprehensive characterization of such a compound, as outlined in this technical guide, is essential for its preclinical and clinical development. The provided data tables, experimental protocols, and pathway diagrams serve as a template for the rigorous evaluation of novel HSL inhibitors.

References

The Core of Inhibition: An In-depth Technical Guide to the Structure-Activity Relationship of Hormone-Sensitive Lipase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting Hormone-Sensitive Lipase (HSL). HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and dyslipidemia.[1] This document delves into the core principles of HSL inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-Sensitive Lipase is an intracellular neutral lipase that preferentially hydrolyzes diacylglycerols but also acts on triacylglycerols, monoacylglycerols, and cholesteryl esters.[2] Its activity is tightly regulated by hormonal signals. Catecholamines, via the β-adrenergic signaling pathway, stimulate HSL activity through Protein Kinase A (PKA)-mediated phosphorylation.[3][4] Conversely, insulin potently inhibits HSL activity, primarily by activating phosphodiesterase 3B (PDE3B), which leads to a reduction in cyclic AMP (cAMP) levels and consequently decreased PKA activity.[5][6] Given its central role in lipid metabolism, the development of potent and selective HSL inhibitors is a key strategy in the discovery of novel therapeutics for metabolic disorders.[7]

Structure-Activity Relationship (SAR) of HSL Inhibitors

The development of HSL inhibitors has led to the exploration of various chemical scaffolds. Understanding the relationship between the chemical structure of these compounds and their inhibitory activity is crucial for the rational design of more effective drugs.

Aryl and Heteroaryl Boronic Acids

A series of aryl and heteroaryl boronic acids have been identified as potent, reversible inhibitors of HSL.[2] The boronic acid moiety is thought to interact with the catalytic serine residue in the active site of HSL.

| Compound ID | Structure (Substitution Pattern) | HSL IC50 (nM) | Reference |

| 1 | (2-Benzyloxy-5-fluorophenyl)boronic acid | 140 | [2][8] |

| 2 | (2-Benzyloxy-5-chlorophenyl)boronic acid | 17 | [2][8] |

| 3 | 5-Bromothiophene-2-boronic acid | 350 | [2][8] |

| 4 | Boronated compound 12 (proprietary) | 7 | [9] |

Table 1: In vitro HSL inhibitory activities of selected aryl and heteroaryl boronic acids.

The data in Table 1 indicates that substitutions on the phenyl ring significantly impact potency. For instance, the replacement of a fluorine atom with chlorine at the 5-position of the (2-benzyloxyphenyl)boronic acid scaffold resulted in an 8-fold increase in inhibitory activity (Compound 1 vs. 2 ).[2][8] Further optimization of a boron-containing scaffold led to the identification of compound 12 with an impressive IC50 of 7 nM.[9]

Carbamate-Based Inhibitors

High-throughput screening has identified carbamate-based compounds as a promising class of HSL inhibitors. Optimization of a lead compound from this class resulted in potent and selective inhibitors with in vivo activity.[10]

| Compound ID | Structure | HSL IC50 (nM) | Reference |

| 13f | 4-hydroxymethyl-piperidine-1-carboxylic acid 4-(5-trifluoromethylpyridin-2-yloxy)-phenyl ester | 110 | [10] |

| 13g | 4-hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethylpyridin-2-yloxy)-phenyl ester | 500 | [10] |

| NNC0076-0079 | Morpholin-4-yl-carbamic acid 4-chloro-phenyl ester | 110 | [11] |

Table 2: In vitro HSL inhibitory activities of selected carbamate-based inhibitors.

These inhibitors were found to be selective for HSL and did not inhibit cytochrome P450 isoforms, highlighting their potential for further development.[10]

Benzanilide Derivatives

A novel benzanilide scaffold was developed to address potential bioactivation liabilities of earlier HSL inhibitors. This led to the discovery of highly potent compounds with improved safety profiles.[12]

| Compound ID | Structure (General) | HSL IC50 (nM) | Reference |

| 24b | Modified benzanilide derivative | 2 | [12] |

Table 3: In vitro HSL inhibitory activity of a novel benzanilide derivative.

Compound 24b demonstrated potent HSL inhibitory activity with an IC50 of 2 nM and exhibited an antilipolytic effect in rats upon oral administration.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of HSL inhibitors.

HSL Activity Assay (Radioisotope Method)

This assay measures the activity of HSL by quantifying the release of radiolabeled fatty acids from a substrate.

Materials:

-

Enzyme source: Recombinant HSL or tissue homogenate supernatant.

-

Substrate: Tri[3H]olein.

-

Assay Buffer: pH 7.0.

-

Anti-HSL antibody (for determining HSL-specific activity).

-

Scintillation liquid.

-

Scintillation counter.

Procedure:

-

Prepare the enzyme sample (e.g., tissue homogenate supernatant).

-

To distinguish HSL activity from other lipases, pre-incubate a parallel set of samples with an anti-HSL antibody to immunoinhibit HSL.[13][14]

-

Incubate the enzyme preparation with the radiolabeled substrate (tri[3H]olein) in the assay buffer at 37°C for a defined period (e.g., 30 minutes).[13]

-

Stop the reaction and extract the released [3H]oleate.

-

Quantify the radioactivity of the extracted fatty acids using a liquid scintillation counter.

-

Calculate HSL activity as the difference between the total lipase activity (without antibody) and the non-HSL lipase activity (with antibody).[14]

-

One unit of enzyme activity is equivalent to 1 µmol of fatty acids released per minute.[14]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways that regulate HSL activity.

Experimental Workflow

The following diagram outlines a general workflow for a structure-activity relationship study of enzyme inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. PKA phosphorylates and inactivates AMPKα to promote efficient lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of PDE3B Phosphorylation in the Inhibition of Lipolysis by Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship for a novel class of potent and selective carbamate-based inhibitors of hormone selective lipase with acute in vivo antilipolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novonordisk.com [novonordisk.com]

- 12. Identification of a novel hormone sensitive lipase inhibitor with a reduced potential of reactive metabolites formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]

- 14. Regulation of hormone sensitive lipase activity and Ser563 and Ser565 phosphorylation in human skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]

HSL-IN-1: A Chemical Probe for Interrogating Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the chemical probe "HSL-IN-5" did not yield any publicly available information. Therefore, this guide focuses on a well-characterized and potent Hormone-Sensitive Lipase (HSL) inhibitor, HSL-IN-1 , as a representative chemical probe for studying HSL's role in metabolic pathways.

Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides in adipose tissue and other cell types.[1][2][3] Its activity is tightly regulated by hormones, primarily stimulated by catecholamines and inhibited by insulin, making it a central node in the control of energy homeostasis.[4][5][6] Dysregulation of HSL activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[3][7] Chemical probes that can selectively modulate HSL activity are invaluable tools for dissecting its physiological and pathological roles and for the development of novel therapeutics.[7]

HSL-IN-1 is a potent and orally active inhibitor of HSL, serving as a valuable chemical probe for studying lipid metabolism.[8][9] This guide provides a comprehensive overview of HSL-IN-1, including its mechanism of action, quantitative data, experimental protocols, and its application in studying metabolic pathways.

Mechanism of Action

HSL-IN-1 functions as a selective inhibitor of Hormone-Sensitive Lipase.[8][9] It exerts its effect by binding to the active site of the HSL enzyme, thereby preventing the hydrolysis of its primary substrates, diacylglycerols, and to a lesser extent, triacylglycerols and cholesteryl esters.[4][6] This inhibition leads to a reduction in the release of free fatty acids and glycerol from adipocytes and other tissues where HSL is active.[6][7] The primary mechanism of HSL activation involves phosphorylation by Protein Kinase A (PKA) following hormonal stimulation (e.g., by catecholamines), which leads to the translocation of HSL from the cytosol to the lipid droplet.[4][5][10] Insulin counteracts this by activating phosphodiesterase 3B, which reduces cAMP levels and consequently PKA activity.[5] HSL-IN-1 directly interferes with the catalytic activity of HSL, independent of its phosphorylation state.

Quantitative Data

The following tables summarize the key quantitative data for HSL-IN-1, providing a clear comparison of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of HSL-IN-1

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 2 nM | Human | In vitro colorimetric HSL assay using human HSL fractions and p-nitrophenyl butyrate (PNPB) as a substrate. | [8][10] |

Table 2: In Vivo Efficacy of HSL-IN-1

| Animal Model | Dose | Route of Administration | Effect | Reference |

| Male Wistar rats | 3 mg/kg | Oral (p.o.), single dose | Significantly reduced plasma glycerol levels. | [8] |

Table 3: Pharmacokinetic Properties of HSL-IN-1 in Rats

| Parameter | Value | Units | Conditions | Reference |

| Cmax | 3.35 | µg/mL | 3 mg/kg, p.o. | [8] |

| AUC | 19.65 | µg·h/mL | 3 mg/kg, p.o. | [8] |

| Metabolic Stability | High | - | 1 µM, 30 min in rat liver microsomes | [8] |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and use of HSL inhibitors like HSL-IN-1 are provided below.

In Vitro HSL Activity Assay using p-Nitrophenyl Butyrate (PNPB)

This colorimetric assay is a common method for measuring HSL activity and the potency of its inhibitors.

Materials:

-

Recombinant human HSL

-

HSL-IN-1 or other test inhibitors

-

p-Nitrophenyl butyrate (PNPB) substrate solution

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of HSL-IN-1 in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant human HSL to each well.

-

Add the different concentrations of HSL-IN-1 to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PNPB substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of the yellow product, p-nitrophenol.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Lipolysis Assay in Isolated Adipocytes

This cellular assay measures the effect of HSL inhibitors on the release of glycerol and free fatty acids from primary adipocytes.

Materials:

-

Isolated primary adipocytes (e.g., from human or rodent adipose tissue)

-

Krebs-Ringer bicarbonate buffer with albumin

-

Isoproterenol (or other lipolytic agent)

-

HSL-IN-1 or other test inhibitors

-

Glycerol and Free Fatty Acid assay kits

Procedure:

-

Isolate adipocytes from adipose tissue using collagenase digestion.

-

Wash and resuspend the isolated adipocytes in Krebs-Ringer bicarbonate buffer.

-

Pre-incubate the adipocytes with various concentrations of HSL-IN-1 for a specific duration (e.g., 30-60 minutes).

-

Stimulate lipolysis by adding a submaximal concentration of isoproterenol.

-

Incubate the adipocytes for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the infranatant (the aqueous layer below the floating adipocytes).

-

Measure the concentration of glycerol and free fatty acids in the infranatant using commercially available assay kits.

-

Determine the inhibitory effect of HSL-IN-1 on stimulated lipolysis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways involving HSL and a typical experimental workflow for evaluating HSL inhibitors.

Caption: Hormonal Regulation of HSL and Site of Action for HSL-IN-1.

Caption: Experimental Workflow for the Evaluation of HSL-IN-1.

Conclusion

HSL-IN-1 is a potent and selective chemical probe for Hormone-Sensitive Lipase, offering researchers a valuable tool to investigate the intricate role of HSL in metabolic pathways. Its oral bioavailability and demonstrated in vivo activity make it particularly useful for transitioning from in vitro and cellular studies to animal models of metabolic disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of HSL-IN-1 in advancing our understanding of lipid metabolism and developing novel therapeutic strategies for metabolic disorders. Further characterization of its off-target profile will continue to refine its application as a highly specific chemical probe.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. youtube.com [youtube.com]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. paulogentil.com [paulogentil.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hormone sensitive lipase - Proteopedia, life in 3D [proteopedia.org]

Unveiling HSL-IN-5: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A comprehensive review of scientific literature and chemical databases reveals no specific public information on a compound designated as "HSL-IN-5." This suggests that this compound may be a very recent discovery, an internal designation not yet disclosed in public forums, or potentially a misnomer for a different Hormone-Sensitive Lipase (HSL) inhibitor.

Hormone-Sensitive Lipase is a critical enzyme in lipid metabolism, primarily responsible for the hydrolysis of triacylglycerols and cholesteryl esters. Its role in providing free fatty acids for energy and cholesterol for steroidogenesis makes it a significant target for therapeutic intervention in metabolic disorders and certain cancers. The development of potent and selective HSL inhibitors is an active area of research.

While information on this compound is not available, this technical guide will provide an in-depth overview of the general principles of HSL inhibitor discovery and synthesis, using publicly available information on other HSL inhibitors as a proxy. This will include a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Summary of HSL Inhibitors

The following table summarizes key quantitative data for representative HSL inhibitors. This data is essential for comparing the potency, selectivity, and pharmacokinetic properties of different compounds.

| Compound ID | IC₅₀ (HSL) | Selectivity vs. other lipases | Cell-based Activity | In Vivo Efficacy |

| NNC0076-0079 | Not specified | >50 µM for LPL, HL, BSSL, PL[1] | Lowers glycerol levels in vitro[1] | 30-75% reduction in plasma glycerol in rats at 30 mg/kg[1] |

| CAY10499 | Not specified | Not specified | Suppressed Bt₂cAMP-induced StAR expression and progesterone synthesis[2] | Not specified |

Key Experimental Protocols

The discovery and characterization of HSL inhibitors involve a series of key experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for commonly employed assays.

HSL Activity Assay

Objective: To measure the enzymatic activity of HSL in the presence and absence of an inhibitor.

Protocol:

-

Prepare a substrate solution containing a fluorescently labeled triglyceride analogue emulsified in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.2, 1 mM EDTA)[1].

-

Pre-incubate the purified HSL enzyme with varying concentrations of the test inhibitor (e.g., NNC0076-0079 up to 50 µM) for 30-70 minutes at room temperature[1].

-

Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.

-

Incubate the reaction for a defined period (e.g., 2 hours) at 37°C[1].

-

Terminate the reaction and measure the fluorescence of the released fatty acid product using a fluorimeter.

-

Calculate the percent inhibition of HSL activity at each inhibitor concentration and determine the IC₅₀ value.

Cellular Lipolysis Assay

Objective: To assess the ability of an inhibitor to block HSL-mediated lipolysis in a cellular context.

Protocol:

-

Culture adipocytes or other relevant cell lines (e.g., MA-10 mouse Leydig cells) to confluence.

-

Induce lipolysis by treating the cells with a stimulating agent such as isoproterenol or a cAMP analog (e.g., Bt₂cAMP)[2].

-

Concurrently treat the cells with varying concentrations of the HSL inhibitor.

-

After a suitable incubation period, collect the cell culture medium.

-

Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available assay kit.

-

Determine the dose-dependent effect of the inhibitor on cellular lipolysis.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of HSL inhibition on the expression of downstream proteins in a signaling pathway.

Protocol:

-

Treat cells with the HSL inhibitor and/or other signaling modulators as required by the experimental design.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., StAR, P-StAR)[2].

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine relative protein expression levels.

Signaling Pathways and Experimental Workflows

The regulation of HSL and its role in cellular processes are governed by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and typical experimental workflows.

Caption: HSL activation via the PKA signaling pathway.

Caption: A typical workflow for HSL inhibitor screening.

While the specific details of this compound remain elusive, the methodologies and pathways described provide a solid foundation for understanding the discovery and development of novel Hormone-Sensitive Lipase inhibitors. Researchers in this field can adapt these protocols and conceptual frameworks to characterize new chemical entities targeting HSL. Further disclosure of data related to this compound is awaited with interest by the scientific community.

References

The Role of HSL-IN-5 in Glucose Metabolism and Insulin Sensitivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormone-Sensitive Lipase (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders, including type 2 diabetes. This technical guide focuses on HSL-IN-5, a potent HSL inhibitor, and its role in glucose metabolism and insulin sensitivity. While public domain data on this compound's direct effects on glucose metabolism and insulin sensitivity are limited, this document synthesizes available information on the compound and extrapolates its potential biological roles based on the broader understanding of HSL inhibition. This guide provides a comprehensive overview of the mechanism of HSL, the known characteristics of this compound, and the anticipated downstream effects on metabolic pathways, supported by data from studies on analogous HSL inhibitors and HSL-deficient models.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase is a crucial intracellular lipase that catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol.[1] This process, known as lipolysis, is tightly regulated by hormones. Catecholamines stimulate HSL activity through the cAMP-dependent protein kinase A (PKA) pathway, while insulin potently inhibits HSL, promoting energy storage.[2] Dysregulation of HSL activity can lead to elevated circulating FFAs, which is associated with insulin resistance in skeletal muscle and liver, contributing to the pathogenesis of type 2 diabetes.[2][3] Therefore, pharmacological inhibition of HSL is a rational approach to improving insulin sensitivity and glucose homeostasis.

This compound: A Potent HSL Inhibitor

This compound is a selective inhibitor of hormone-sensitive lipase.[4][5] It has been identified as a tool compound for research in the field of diabetes and metabolic diseases.

Chemical Properties and Potency

| Property | Value | Reference |

| Chemical Name | tert-butyl 4-(N-(4-(trifluoromethoxy)phenyl)carbamoyl)piperidine-1-carboxylate | [4] |

| Alternative Names | WAY-659100 | - |

| CAS Number | 308830-70-8 | [4] |

| Molecular Formula | C₁₈H₂₃F₃N₂O₄ | [6] |

| Molecular Weight | 388.38 g/mol | [6] |

| IC₅₀ | 0.25 µM | [4][5] |

Table 1: Chemical and Potency Data for this compound.

Source and Identification

This compound is described as "Example 21" in patent WO2011029808, which details the discovery of novel HSL inhibitors for the treatment of diabetes.[4][5]

Anticipated Role of this compound in Glucose Metabolism

Based on the known function of HSL and data from studies involving HSL inhibition or genetic knockout, the following effects of this compound on glucose metabolism are anticipated.

Enhancement of Insulin Sensitivity

Inhibition of HSL by this compound is expected to reduce the release of FFAs from adipocytes. Lower circulating FFA levels are known to alleviate FFA-induced insulin resistance in peripheral tissues like skeletal muscle and liver. This improvement in insulin sensitivity would lead to more efficient glucose uptake and utilization.

Impact on Glucose Uptake and Utilization

By improving insulin signaling, this compound would likely enhance glucose transport into insulin-sensitive cells. This effect is mediated by the translocation of GLUT4 transporters to the plasma membrane. Increased intracellular glucose would then be available for glycolysis and glycogen synthesis.

Key Signaling Pathways

The inhibition of HSL by this compound is predicted to modulate several key signaling pathways involved in glucose metabolism and insulin action.

Insulin Signaling Pathway

Experimental Workflow for Assessing HSL Inhibition

The following diagram illustrates a general workflow for determining the in vitro potency of an HSL inhibitor like this compound.

Experimental Protocols

In Vitro HSL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HSL.

Materials:

-

Purified recombinant human HSL

-

This compound

-

Fluorescently labeled triglyceride substrate (e.g., a BODIPY-labeled triglyceride)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of purified HSL to each well.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled triglyceride substrate to each well.

-

Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths using a fluorescence plate reader. The increase in fluorescence corresponds to the enzymatic cleavage of the substrate.

-

Record fluorescence readings at regular intervals for a specified duration (e.g., 60 minutes).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Glucose Uptake Assay in Adipocytes

Objective: To assess the effect of this compound on insulin-stimulated glucose uptake in cultured adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 or human primary adipocytes)

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

-

Cytochalasin B (as a negative control for glucose transport)

-

Scintillation cocktail and counter

Procedure:

-

Culture and differentiate adipocytes in multi-well plates.

-

Pre-treat the cells with this compound at various concentrations for a specified period (e.g., 18 hours).

-

Wash the cells and incubate in serum-free medium.

-

Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 30 minutes. A set of wells should remain unstimulated (basal).

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for a short period (e.g., 10 minutes).

-

Terminate glucose uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration in each well.

-

Compare the insulin-stimulated glucose uptake in this compound-treated cells to untreated controls.

Summary and Future Directions

This compound is a potent and selective inhibitor of hormone-sensitive lipase. While direct experimental evidence detailing its effects on glucose metabolism and insulin sensitivity is not yet widely published, its mechanism of action strongly suggests a therapeutic potential for conditions characterized by insulin resistance, such as type 2 diabetes. By inhibiting HSL, this compound is expected to reduce the lipolytic release of FFAs from adipose tissue, thereby mitigating FFA-induced insulin resistance in skeletal muscle and liver. This would, in turn, enhance insulin-stimulated glucose uptake and improve overall glycemic control.

Future research should focus on elucidating the precise in vitro and in vivo effects of this compound on glucose transport, insulin signaling pathways in various cell types (adipocytes, myocytes, hepatocytes), and its efficacy in animal models of insulin resistance and diabetes. Such studies will be crucial in validating the therapeutic potential of this compound and advancing its development as a novel agent for the management of metabolic diseases.

References

- 1. novonordisk.com [novonordisk.com]

- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 308830-70-8 | HSL抑制剂 | 美国InvivoChem [invivochem.cn]

An In-depth Technical Guide to the Off-Target Profile of the Hormone-Sensitive Lipase Inhibitor NNC 0076-0079

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of the selective Hormone-Sensitive Lipase (HSL) inhibitor, NNC 0076-0079. As the initially requested compound, "HSL-IN-5," could not be identified in publicly available literature, this document focuses on the well-characterized tool compound NNC 0076-0079 to illustrate the principles and methodologies for assessing inhibitor selectivity.

Hormone-Sensitive Lipase (LIPE) is a key intracellular lipase that mobilizes fatty acids from stored triglycerides, playing a crucial role in energy homeostasis.[1] It is a significant therapeutic target for metabolic diseases.[1] Understanding the selectivity of any HSL inhibitor is paramount for interpreting experimental results and predicting potential clinical side effects.

Quantitative Off-Target Profile of NNC 0076-0079

The following tables summarize the known and hypothetical off-target activity of NNC 0076-0079. Table 1 presents the selectivity of NNC 0076-0079 against other lipases, demonstrating its high selectivity for HSL. Table 2 provides a hypothetical kinase selectivity profile to illustrate the format and scope of a standard industry screening panel.

Table 1: Selectivity of NNC 0076-0079 against a Panel of Lipases

| Target | IC50 (µM) | Source |

| Hormone-Sensitive Lipase (HSL) | 0.1 | [2] |

| Lipoprotein Lipase (LPL) | >50 | [3] |

| Hepatic Lipase (HL) | >50 | [3] |

| Bile Salt-Stimulated Lipase (BSSL) | >50 | [3] |

| Pancreatic Lipase (PL) | >50 | [3] |

Table 2: Illustrative Kinase Selectivity Profile for an HSL Inhibitor (Hypothetical Data)

This table presents a hypothetical kinase screen to demonstrate the expected data format from a comprehensive off-target profiling campaign. The data below is not actual experimental data for NNC 0076-0079.

| Kinase | % Inhibition @ 10 µM | Kinase Family |

| HSL (Control) | 98% | Serine Hydrolase |

| PKA | 8% | AGC |

| ROCK1 | 5% | AGC |

| MAPK1 | 12% | CMGC |

| CDK2 | 3% | CMGC |

| SRC | 7% | TK |

| EGFR | 2% | TK |

| PI3Kα | 9% | PI3K |

| mTOR | 6% | PI3K |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

2.1. In Vitro Lipase Selectivity Assay (Radiometric)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified lipases.

-

Enzyme Source: Recombinant human HSL, LPL, HL, BSSL, and PL.

-

Substrate: Emulsified fluorescently labeled triglyceride analogue.

-

Assay Procedure:

-

Pre-incubate the purified lipase with varying concentrations of NNC 0076-0079 (or vehicle control, e.g., 0.4% DMSO) for 30-70 minutes at room temperature.[3]

-

Initiate the reaction by adding the emulsified fluorescently labeled triglyceride analogue substrate.

-

Incubate the reaction mixture for 2 hours at 37°C.[3]

-

Terminate the reaction and measure the hydrolysis of the substrate by fluorimetry.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2.2. Kinase Selectivity Profiling (Radiometric Assay - e.g., HotSpot™)

This protocol outlines a standard approach for profiling a compound against a large panel of kinases to identify off-target interactions.

-

Kinase Panel: A diverse panel of recombinant human protein kinases (e.g., from Reaction Biology or similar vendors).[4]

-

Substrate: Specific peptide substrates for each kinase.

-

Assay Procedure:

-

Prepare a reaction mixture containing the specific kinase, its peptide substrate, and [γ-³³P]-ATP.

-

Add the test compound (e.g., at a standard screening concentration of 10 µM) or a vehicle control.

-

Incubate the reaction mixture to allow for kinase-mediated phosphorylation of the substrate.

-

Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

-

Wash the filter to remove unincorporated [γ-³³P]-ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percent inhibition relative to the vehicle control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving HSL and a typical workflow for assessing inhibitor off-target effects.

Figure 1: Simplified signaling pathway for the activation of Hormone-Sensitive Lipase (HSL).

Figure 2: Signaling pathway for the inhibition of HSL activity via insulin signaling.

Figure 3: A generalized workflow for identifying and validating off-target effects of an inhibitor.

References

Methodological & Application

Application Notes and Protocols for HSL-IN-5 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to evaluate inhibitors of Hormone-Sensitive Lipase (HSL), such as HSL-IN-5. The protocol is designed for a high-throughput screening format and includes information on data analysis and the underlying signaling pathways.

Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and cholesteryl esters.[1] This process releases free fatty acids and glycerol, which are crucial for energy homeostasis.[2] The activity of HSL is tightly regulated by hormones.[2] Catecholamines, for instance, activate HSL through the cAMP-dependent protein kinase A (PKA) pathway, while insulin inhibits its activity.[2] Given its central role in lipid metabolism, HSL is a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[3] The development of potent and selective HSL inhibitors is therefore of great interest in drug discovery.

This document outlines a fluorescence-based in vitro assay to screen for and characterize HSL inhibitors.

HSL Signaling Pathway

The activity of Hormone-Sensitive Lipase (HSL) is primarily regulated by phosphorylation in response to hormonal signals. The binding of hormones like epinephrine to G-protein coupled receptors on the cell surface activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates HSL at specific serine residues, leading to its activation and translocation to the lipid droplet.[2] Conversely, the insulin signaling pathway inhibits HSL activity. Insulin activates phosphodiesterase-3B (PDE-3B), which degrades cAMP, thereby reducing PKA activation and HSL phosphorylation.[3] Additionally, the extracellular signal-regulated kinase (ERK) pathway can also lead to HSL phosphorylation and activation.[4]

References

Application Notes and Protocols for HSL-IN-5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HSL-IN-5, a potent inhibitor of Hormone-Sensitive Lipase (HSL), in cell culture experiments. The information is intended for researchers, scientists, and professionals in drug development investigating cellular metabolism, lipolysis, and related signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides.[1][2] HSL plays a critical role in various physiological processes, including energy homeostasis, steroidogenesis, and insulin sensitivity.[1] Inhibition of HSL with this compound provides a valuable tool for studying the downstream effects of reduced lipolysis and for investigating the therapeutic potential of targeting this enzyme in diseases such as diabetes and metabolic syndrome.[1]

Mechanism of Action: this compound acts as a competitive inhibitor at the active site of HSL, preventing the hydrolysis of triacylglycerols and diacylglycerols. This leads to a decrease in the release of free fatty acids and glycerol from adipocytes and other cell types.

Quantitative Data Summary